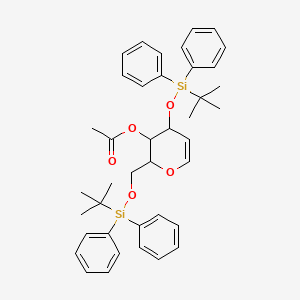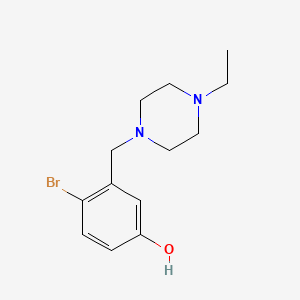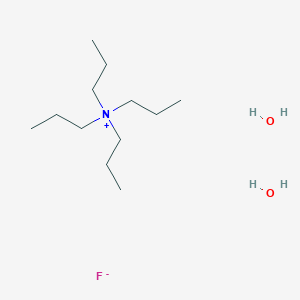
Butyl 3-fluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3 It is a carbonate ester, characterized by the presence of a butyl group and a 3-fluoropropyl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.
Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
- Methyl 3-fluoropropyl carbonate
- Ethyl 3-fluoropropyl carbonate
- Propyl 3-fluoropropyl carbonate
Comparison: Butyl 3-fluoropropyl carbonate is unique due to its specific combination of a butyl group and a 3-fluoropropyl group This combination can impart distinct physical and chemical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H15FO3 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3 |
Clave InChI |
HUCUDUFEMVUVCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)









![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)



